(4-Aminooxepan-4-yl)methanol hydrochloride
Overview
Description
(4-Aminooxepan-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, an oxepane ring, and a methanol group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminooxepan-4-yl)methanol hydrochloride typically involves the reaction of oxepane derivatives with appropriate reagents to introduce the amino and methanol functional groups. One common method involves the reaction of oxepane with ammonia and formaldehyde under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and recrystallization to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Aminooxepan-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The amino and methanol groups can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxepane derivatives with higher oxidation states.
Reduction: Amines or amides.
Substitution: Various substituted oxepane derivatives depending on the electrophile used.
Scientific Research Applications
(4-Aminooxepan-4-yl)methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminooxepan-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxepane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminooxepan-4-yl)methanol
- (4-Aminooxepan-4-yl)ethanol
- (4-Aminooxepan-4-yl)propanol
Uniqueness
(4-Aminooxepan-4-yl)methanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical reactivity and solubility properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-aminooxepan-4-yl)methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(6-9)2-1-4-10-5-3-7;/h9H,1-6,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSFZSAKFHZTDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864013-93-3 | |
Record name | 4-Oxepanemethanol, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864013-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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